
2-(1-Methylcyclopentyl)propanoic acid
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Overview
Description
2-(1-Methylcyclopentyl)propanoic acid is an organic compound with the molecular formula C9H16O2 It features a cyclopentane ring substituted with a methyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylcyclopentyl)propanoic acid typically involves the alkylation of cyclopentanone followed by carboxylation. One common method includes:
Alkylation: Cyclopentanone is reacted with methyl iodide in the presence of a strong base such as sodium hydride to form 1-methylcyclopentanone.
Carboxylation: The resulting 1-methylcyclopentanone undergoes a Grignard reaction with ethylmagnesium bromide, followed by carbonation with carbon dioxide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methylcyclopentyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for converting the carboxylic acid to acyl chlorides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Acyl chlorides or esters.
Scientific Research Applications
2-(1-Methylcyclopentyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopentyl)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclopentane ring provides structural rigidity, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(1-Ethylcyclopentyl)propanoic acid
- 2-(1-Methylcyclohexyl)propanoic acid
- 2-(1-Methylcyclopentyl)butanoic acid
Comparison: 2-(1-Methylcyclopentyl)propanoic acid is unique due to its specific substitution pattern and ring structure. Compared to 2-(1-Ethylcyclopentyl)propanoic acid, it has a different alkyl group, which can influence its reactivity and binding properties. The cyclopentane ring in this compound provides distinct steric and electronic effects compared to the cyclohexane ring in 2-(1-Methylcyclohexyl)propanoic acid. Additionally, the length of the carbon chain in 2-(1-Methylcyclopentyl)butanoic acid affects its physical and chemical properties.
Properties
IUPAC Name |
2-(1-methylcyclopentyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(8(10)11)9(2)5-3-4-6-9/h7H,3-6H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQBLBHTDDFRTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(CCCC1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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